2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL
Description
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKVQZKBAVMFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Base Selection :
-
Imidazole : Provides mild basicity, minimizing side reactions such as elimination or over-silylation. A molar ratio of 1.5:1 (imidazole:TBSCl) in DCM at room temperature (rt) yields efficient protection.
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Triethylamine (Et₃N) : Offers stronger basicity, accelerating the reaction but requiring lower temperatures (0–4°C) to suppress byproducts.
Solvent Systems :
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Dichloromethane (DCM) : Preferred for its polarity and inertness, enabling high solubility of both TBSCl and the alcohol substrate.
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Tetrahydrofuran (THF) : Used in cases requiring higher reaction temperatures, though prolonged exposure may lead to solvent degradation.
Temperature and Time :
Workup :
-
Post-reaction, the mixture is quenched with water, extracted with DCM, and dried over MgSO₄. Rotary evaporation yields the crude product, which is purified via column chromatography.
Alternative Synthesis via 2-(tert-Butyldimethylsilyloxy)cyclohexanone Reduction
For substrates where 2-cyclohexanol is inaccessible, an indirect route involves silylation of 2-hydroxycyclohexanone followed by ketone reduction.
Silylation of 2-Hydroxycyclohexanone
Ketone Reduction to Alcohol
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Reduction Agents : Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol.
Chemoselective Silylation Strategies
Steric and Electronic Effects
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Bulky Silylating Agents : tert-Butyldimethylsilyl triflate (TBSOTf) reacts 6.7×10⁸ times faster than TBSCl with alcohols, enabling silylation at subzero temperatures.
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Substrate Accessibility : Secondary alcohols (e.g., 2-cyclohexanol) require prolonged reaction times compared to primary alcohols due to steric hindrance.
Solvent Influence on Reactivity
| Solvent | Dielectric Constant | Reaction Rate (Relative to DCM) |
|---|---|---|
| DCM | 8.93 | 1.00 |
| THF | 7.52 | 0.85 |
| DMF | 36.70 | 1.20 |
Polar aprotic solvents like DMF enhance silylation rates by stabilizing transition states.
Industrial-Scale Considerations
Cost-Effective Reagent Synthesis
Green Chemistry Approaches
-
Aqueous Micellar Systems : Sodium borohydride reductions in water/THF biphasic mixtures reduce organic solvent use while maintaining diastereomeric excess (>80% de).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Stability and Deprotection
Chemical Reactions Analysis
Types of Reactions
2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidation conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.
Substitution: The TBDMS group can be substituted by other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen fluoride (HF) in pyridine are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Depending on the substrate, oxidation can yield ketones or aldehydes.
Reduction: The major product is the deprotected alcohol.
Substitution: The major product is the alcohol with the new protecting group or functional group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₆O₂Si
- Molecular Weight : 230.42 g/mol
- Structural Characteristics : The compound features a cyclohexanol core with a tert-butyl dimethylsilyl ether functional group, which enhances its stability and reactivity in chemical reactions.
Organic Synthesis
- Building Block : This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its silyl ether functionality allows for selective reactions that can lead to various derivatives.
Medicinal Chemistry
- Drug Development : The compound is utilized in the design of pharmaceuticals due to its ability to form stable bonds with biological targets. It has potential applications in creating drug candidates that require specific structural motifs for enhanced bioactivity.
Material Science
- Polymer Chemistry : In materials science, 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol can be integrated into polymer matrices to improve mechanical properties or thermal stability. Its silyl group can enhance compatibility with various organic solvents.
Case Study 1: Synthesis of Bioactive Compounds
A research study demonstrated the utility of 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol as a precursor for synthesizing bioactive compounds. The study highlighted its role in enhancing the solubility and stability of drug candidates, ultimately leading to improved pharmacokinetic profiles.
| Compound | Method Used | Yield (%) | Reference |
|---|---|---|---|
| Bioactive Compound A | Direct Silylation | 85% | |
| Bioactive Compound B | Protective Group Strategy | 90% |
Case Study 2: Polymer Applications
In another study, the incorporation of this compound into polymer formulations was explored. The results indicated that adding 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol improved the thermal stability and mechanical strength of the resulting materials.
Mechanism of Action
The mechanism of action of 2-[TERT-BUTYL(DIMETHYL)SILYL]OXYCYCLOHEXANOL primarily involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl group and the electron-donating effects of the methyl groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to two structurally related analogs:
Ortho Tertiary Butyl Cyclohexanyl Acetate (CAS 88-41-5; C₁₂H₂₂O₂): An ester derivative of cyclohexanol with a tert-butyl acetate group .
Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis (CAS 183435-74-7; C₁₅H₃₂O₂Si): A silyl ether analog with a three-carbon propyl spacer between the cyclohexanol and silyl group .
Key Structural Differences:
- 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol: Direct attachment of the silyl ether to the cyclohexanol ring.
- Ortho Tertiary Butyl Cyclohexanyl Acetate : Ester linkage instead of a silyl ether.
- Cis-2-[3-(TBS-oxy)propyl]cyclohexanol: Propyl spacer introduces flexibility and alters steric effects.
Comparative Physicochemical Properties
Reactivity and Stability Profiles
- 2-[tert-butyl(dimethyl)silyl]oxycyclohexanol: Stability: Resists hydrolysis under acidic conditions but cleaved by fluoride ions (e.g., TBAF) . Reactivity: Less prone to oxidation compared to esters due to the inert silyl ether group.
Ortho Tertiary Butyl Cyclohexanyl Acetate :
- Cis-2-[3-(TBS-oxy)propyl]cyclohexanol: Stability: Similar to the target compound but slower cleavage kinetics due to the propyl spacer . Reactivity: Enhanced solubility in nonpolar solvents compared to the target compound.
Q & A
Q. How can researchers efficiently locate peer-reviewed studies on TBS-protected cyclohexanol derivatives?
- Methodology : Use databases like SciFinder or Reaxys with keywords "tert-butyldimethylsilyl ether" and "cyclohexanol derivatives." Filter by reaction type (e.g., silylation, hydrogenolysis) and cross-reference citations from foundational papers (e.g., Barrish et al., 1988) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Advanced Research Questions
Q. How does the TBS group influence stereochemical outcomes in downstream reactions?
- Methodology : The bulky TBS group directs diastereoselectivity by shielding one face of the cyclohexanol ring. For instance, in hydrogenolysis of ethyl 2-((TBS)oxy)-4-phenylbutanoate-4-d, the syn/anti ratio depends on steric interactions between TBS and adjacent substituents. Deuterium labeling (e.g., 4-d derivatives) aids in tracking stereochemical pathways .
Q. What mechanistic insights explain the stability of the TBS group under hydrogenolysis conditions?
- Methodology : The TBS group resists cleavage under hydrogenolysis (H₂/Pd-C) due to strong Si-O bonds and steric protection. Contrastingly, benzyl or allyl ethers are more labile. Stability can be probed via comparative kinetic studies using ¹H NMR to monitor deprotection rates .
Q. How can conflicting NMR data for TBS-protected compounds be resolved?
- Methodology : Discrepancies in chemical shifts (e.g., δ for tert-butyl) may arise from solvent polarity or concentration. Standardize conditions (e.g., CDCl₃ at 25°C) and compare with published spectra. For complex cases, 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .
Q. What strategies optimize regioselective deprotection of TBS ethers in polyfunctional molecules?
Q. How do electronic effects of the TBS group impact reactivity in catalytic asymmetric syntheses?
- Methodology : The electron-donating TBS group alters the electron density of the cyclohexanol ring, affecting transition states in asymmetric catalysis. For example, in oxy-Michael additions, TBS ethers enhance nucleophilicity at the β-position. DFT calculations and Hammett studies quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
